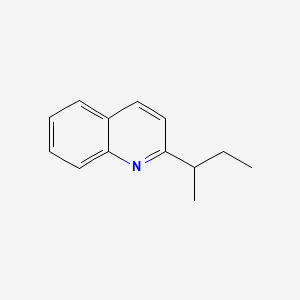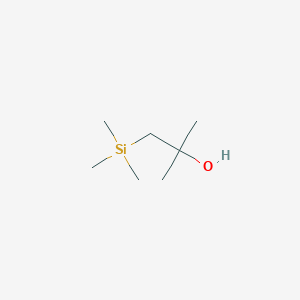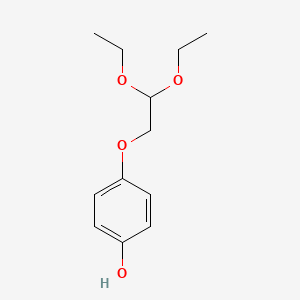![molecular formula C13H21NO2 B14716523 3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol) CAS No. 20915-19-9](/img/structure/B14716523.png)
3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Di(3-hydroxypropyl)-p-toluidine is an organic compound with the molecular formula C13H21NO2 It is characterized by the presence of a p-toluidine core substituted with two 3-hydroxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(3-hydroxypropyl)-p-toluidine typically involves the reaction of p-toluidine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of p-toluidine attacks the electrophilic carbon of 3-chloropropanol, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of N,N-Di(3-hydroxypropyl)-p-toluidine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N,N-Di(3-hydroxypropyl)-p-toluidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are aldehydes or ketones.
Reduction: The major products are secondary amines.
Substitution: The major products are halogenated or esterified derivatives.
Scientific Research Applications
N,N-Di(3-hydroxypropyl)-p-toluidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Di(3-hydroxypropyl)-p-toluidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Di(3-hydroxypropyl)-m-toluidine
- N,N-Di(3-hydroxypropyl)-o-toluidine
Comparison
N,N-Di(3-hydroxypropyl)-p-toluidine is unique due to its specific substitution pattern on the p-toluidine core. This structural difference can lead to variations in chemical reactivity, biological activity, and physical properties compared to its meta- and ortho-substituted analogs. For example, the para-substitution may result in different steric and electronic effects, influencing the compound’s interaction with molecular targets and its overall stability.
Properties
CAS No. |
20915-19-9 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3-[N-(3-hydroxypropyl)-4-methylanilino]propan-1-ol |
InChI |
InChI=1S/C13H21NO2/c1-12-4-6-13(7-5-12)14(8-2-10-15)9-3-11-16/h4-7,15-16H,2-3,8-11H2,1H3 |
InChI Key |
BXUFDSCAFKFQHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCO)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



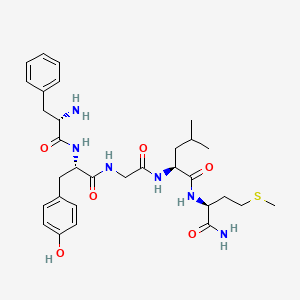
![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)
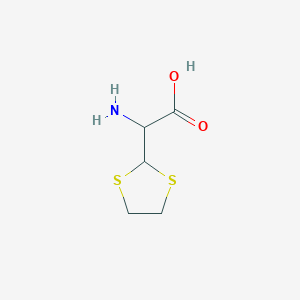
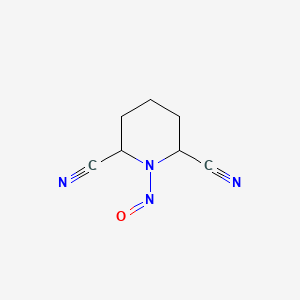

![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)

